molecular formula C23H30N2O2 B1662165 AC-90179 CAS No. 359878-17-4

AC-90179

Cat. No.: B1662165
CAS No.: 359878-17-4
M. Wt: 366.5 g/mol
InChI Key: AHGNJBSTWQOSAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AC-90179 involves multiple steps, starting with the preparation of the key intermediate, 2-(4-methoxyphenyl)acetic acid. This intermediate is then reacted with 4-methylbenzylamine and 1-methylpiperidin-4-ylamine under specific conditions to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine

Chemical Reactions Analysis

AC-90179 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AC-90179 has several scientific research applications, including:

Mechanism of Action

AC-90179 exerts its effects by selectively binding to serotonin 2A receptors as an inverse agonist and serotonin 2C receptors as an antagonist. This binding inhibits the activity of these receptors, leading to a decrease in serotonin signaling. The molecular targets involved include the serotonin 2A and 2C receptors, which are part of the G-protein-coupled receptor family . The pathways affected by this compound include those related to neurotransmission and signal transduction in the central nervous system .

Comparison with Similar Compounds

AC-90179 is similar to other serotonin receptor antagonists and inverse agonists, such as pimavanserin and volinanserin. this compound is unique in its high selectivity for serotonin 2A receptors and its dual action as an inverse agonist and antagonist . This makes it particularly valuable for research into psychiatric disorders and the development of new antipsychotic drugs.

Similar compounds include:

Properties

CAS No.

359878-17-4

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide

InChI

InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3

InChI Key

AHGNJBSTWQOSAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC

Appearance

Solid powder

Synonyms

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride
AC 90179
AC-90179
AC90179

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (50 ml) was added to an Erlenmeyer flask and acetic acid was added under stirring until pH 5. Methylbenzylamine (1.0 g, 8.8 mmol) and 1-Methyl-4-piperidone (1.1 g, 8.8 mmol) were added to a 100 ml round-bottomed flask and dissolved in the methanol/acetic acid (40 ml) solution previously made. The reaction mixture was stirred for 5 min and NaCNBH3 (0.83 g, 13.2 mmol) was added slowly under stirring. After 20 hours the reaction was concentrated and transferred to a separatory funnel containing dichloromethane and distilled water. The aqueous phase was made basic by addition of Na2CO3. The aqueous phase was extracted twice with dichloromethane. The combined organic layers were collected and dried with Na2SO4. Concentration afforded the title compound. Yield (crude): 98%. UV/MS 89/88 (M+ 353), tr (A, MS) 3.982.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Name
methanol acetic acid
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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